The specific origin of ETMSA is not readily available in scientific literature. However, acrylate esters like ETMSA are often synthesized in laboratories for various research purposes. Their significance lies in their reactivity, particularly in undergoing polymerization reactions to form valuable polymers [].
The key feature of ETMSA's structure is the acrylate functional group (CH2=CH-COOCH2CH3). This group consists of a double bond (C=C) and an ester linkage (COOCH2CH3). The double bond makes ETMSA susceptible to addition reactions, while the ester linkage can be manipulated to introduce different functionalities [].
Another notable aspect is the trimethylsilylmethyl group (Si(CH3)3CH2-). The bulky trimethylsilyl group (Si(CH3)3) can influence the reactivity of the molecule by steric hindrance, meaning it can block other molecules from approaching the reaction site [].
Specific details on the synthesis of ETMSA are not widely reported. However, the general synthesis of acrylate esters involves the reaction of acrylic acid with an alcohol in the presence of an acid catalyst [].
For example, the reaction of acrylic acid (CH2=CH-COOH) with ethanol (CH3CH2OH) in the presence of sulfuric acid (H2SO4) could potentially yield ETMSA:
CH2=CH-COOH + CH3CH2OH -> CH2=CH-COOCH2CH3 + H2O []
Due to its acrylate group, ETMSA can undergo various addition reactions. For instance, it can react with nucleophiles (electron-donating species) to form new carbon-carbon bonds. Additionally, the trimethylsilyl group can be manipulated or removed under specific reaction conditions to introduce different functionalities into the molecule [].
As ETMSA is primarily a research intermediate, information on its specific mechanism of action in biological systems is not applicable.
ETMSA acts as a precursor in the synthesis of more complex molecules. The acrylic ester group readily undergoes various reactions, such as Michael additions and Diels-Alder cycloadditions, allowing researchers to construct new carbon-carbon bonds. For instance, a study describes its use in the synthesis of functionalized cyclopentane derivatives Source: Journal of Organic Chemistry.
The trimethylsilyl group in ETMSA can function as a protecting group for carboxylic acids. This group can be introduced to temporarily mask the reactivity of the carboxylic acid functionality while allowing reactions to occur at other sites in the molecule. The trimethylsilyl group can then be easily removed under specific conditions to regenerate the free carboxylic acid. An example of this application is described in a research publication Source: The Journal of Organic Chemistry: .
ETMSA finds applications in bioorganic chemistry research due to its ability to participate in reactions with biomolecules. The acrylic moiety can undergo nucleophilic addition reactions: with nucleophiles present in biomolecules, enabling the attachment of ETMSA to specific sites. This allows researchers to study the interactions between the modified biomolecule and other molecules or biological systems.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various catalysts for polymerization processes .
Ethyl 2-(trimethylsilylmethyl)acrylate exhibits notable biological activity, particularly in biochemical pathways:
The synthesis of ethyl 2-(trimethylsilylmethyl)acrylate can be achieved through various methods. A common approach involves:
This method allows for efficient production of the compound while maintaining the integrity of both functional groups present in the molecule .
Ethyl 2-(trimethylsilylmethyl)acrylate finds applications across multiple fields:
Studies on ethyl 2-(trimethylsilylmethyl)acrylate have shown its potential interactions with biological macromolecules. These interactions may affect its reactivity and biological activity, influencing how it is utilized in synthetic pathways or therapeutic applications. Understanding these interactions is crucial for optimizing its use in various chemical processes .
Ethyl 2-(trimethylsilylmethyl)acrylate can be compared with several similar compounds:
Compound Name | Key Features |
---|---|
Ethyl Acrylate | Lacks the trimethylsilylmethyl group; less versatile in certain reactions. |
Trimethylsilylmethyl Methacrylate | Contains a methacrylate moiety instead of an acrylate; leads to different reactivity profiles. |
Ethyl 2-(Bromomethyl)Acrylate | Contains a bromomethyl group; results in different chemical properties and reactivity patterns. |
The uniqueness of ethyl 2-(trimethylsilylmethyl)acrylate lies in its combination of both acrylate and trimethylsilylmethyl functionalities, providing a balance between reactivity and stability that is advantageous for various applications in research and industry .
Ethyl 2-(trimethylsilylmethyl)acrylate represents a specialized organosilicon acrylate monomer characterized by a distinctive molecular architecture that combines acrylate functionality with trimethylsilyl substitution [1] [2]. The compound possesses the molecular formula C₉H₁₈O₂Si and exhibits a molecular weight of 186.32 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 74976-84-4 [1] [2] [3] [4].
The structural framework of ethyl 2-(trimethylsilylmethyl)acrylate consists of an ethyl acrylate backbone with a trimethylsilylmethyl substituent positioned at the α-carbon of the acrylic acid moiety [1] [2]. This structural arrangement can be systematically described through its linear formula: H₂C=C[CH₂Si(CH₃)₃]CO₂C₂H₅ [1] [2]. The SMILES notation for this compound is CCOC(=O)C(=C)CSi(C)C, providing a precise textual representation of its connectivity [1] [2] [3].
The molecular geometry features a planar acrylate group due to the sp² hybridization of the vinyl carbon atoms, while the trimethylsilyl group adopts a tetrahedral configuration around the silicon center [3]. The presence of the bulky trimethylsilyl substituent introduces significant steric hindrance, which influences both the physical properties and reactivity patterns of the molecule [1] [2]. The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H18O2Si/c1-6-11-9(10)8(2)7-12(3,4)5/h2,6-7H2,1,3-5H3, with the corresponding InChI Key being HSEYTIDQGJXPIF-UHFFFAOYSA-N [1] [2] [3] [4].
Ethyl 2-(trimethylsilylmethyl)acrylate exists as a colorless, transparent liquid under standard ambient conditions at 20°C [1] [2] [5] [6]. The compound maintains its liquid state across a wide temperature range, demonstrating typical organosilicon acrylate characteristics [2] [5]. The material exhibits clarity and optical transparency, making it suitable for applications requiring optical clarity [1] [2].
The physical form of this compound is consistent with other acrylate monomers, displaying the characteristic properties associated with volatile organic liquids [1] [2] [6]. The compound does not exhibit any distinctive coloration or turbidity when properly stored and handled under appropriate conditions [1] [2]. Commercial samples typically demonstrate high purity levels, commonly exceeding 97% as determined by gas chromatographic analysis [1] [2] [4].
The nuclear magnetic resonance spectroscopic characteristics of ethyl 2-(trimethylsilylmethyl)acrylate provide detailed structural confirmation and enable precise analytical identification [4]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy, when performed in deuterated chloroform solvent, reveals distinctive chemical shift patterns characteristic of the compound's structural elements [4].
The ¹H NMR spectrum exhibits signals corresponding to the ethyl ester moiety, the vinyl protons of the acrylate group, the methylene bridge connecting the acrylate to the silicon center, and the trimethylsilyl substituent [4]. The trimethylsilyl group typically produces a characteristic singlet at approximately 0.1 ppm due to the shielding effect of the silicon atom [4]. The vinyl protons appear in the typical acrylate region between 5.5 and 6.5 ppm, displaying the expected coupling patterns [4] [7].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing in the characteristic region around 165-170 ppm [7] [8] [9]. The silicon-bearing carbons exhibit upfield shifts characteristic of organosilicon compounds, with the trimethylsilyl carbons typically appearing near 0 ppm [8]. The vinyl carbons display chemical shifts consistent with acrylate functionality, appearing in the range of 125-135 ppm [7] [8].
The infrared spectroscopic profile of ethyl 2-(trimethylsilylmethyl)acrylate exhibits characteristic absorption bands that enable structural identification and purity assessment [10] [11] [12]. The carbonyl stretching vibration of the ester group appears as a strong absorption band in the region of 1730-1750 cm⁻¹, consistent with α,β-unsaturated ester functionality [10] [11].
The carbon-carbon double bond stretching vibration manifests as a medium-intensity band around 1620-1640 cm⁻¹ [10]. The carbon-hydrogen stretching vibrations associated with the vinyl group appear in the region of 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretching occurs in the range of 2850-3000 cm⁻¹ [10].
The trimethylsilyl group contributes distinctive absorption bands in the fingerprint region, with silicon-carbon stretching vibrations typically appearing around 800-900 cm⁻¹ [13] [14]. The carbon-oxygen stretching vibrations of the ester linkage produce characteristic bands in the region of 1000-1300 cm⁻¹ [10] [11] [12].
Ethyl 2-(trimethylsilylmethyl)acrylate demonstrates distinctive thermal behavior characterized by its boiling point under reduced pressure conditions [1] [2] [5] [6] [15]. The compound exhibits a boiling point range of 70-72°C when measured at 10 mmHg pressure [1] [2] [5] [6] [15]. This reduced pressure boiling point is characteristic of thermally sensitive organic compounds that may undergo decomposition or polymerization at elevated temperatures under atmospheric pressure conditions [1] [2].
The vapor pressure characteristics of this compound have not been extensively documented in the available literature, though the reduced pressure boiling point data suggests moderate volatility under standard conditions [1] [2]. The relationship between temperature and vapor pressure follows typical patterns observed for organic acrylate compounds, with increasing volatility at elevated temperatures [16] [17].
The refractive index of ethyl 2-(trimethylsilylmethyl)acrylate has been precisely determined as n₂₀/D = 1.438 when measured at 20°C using the sodium D-line [1] [2] [5] [6] [15]. This optical property provides a reliable means of identification and purity assessment for the compound [1] [2]. The refractive index value is consistent with organic compounds containing both ester and organosilicon functionalities [1] [2] [6].
The temperature dependence of the refractive index follows typical patterns observed for organic liquids, with slight decreases in refractive index accompanying temperature increases [1] [2]. This optical property remains stable under proper storage conditions and serves as an important quality control parameter for commercial samples [1] [2] [15].
The density of ethyl 2-(trimethylsilylmethyl)acrylate has been measured as 0.897 g/mL at 25°C [1] [2] [5] [6] [15]. This density value indicates that the compound is less dense than water, which is characteristic of many organic acrylate compounds [1] [2]. The density measurement provides important information for volumetric calculations and handling procedures [1] [2] [6].
Irritant